

Solubility Profile of CARBAMOYL-DL-ALA-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

Cat. No.: B556241

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Introduction

N-Carbamoyl-DL-alanine (**CARBAMOYL-DL-ALA-OH**), a derivative of the amino acid alanine, is a compound of interest in various biochemical and pharmaceutical research areas.

Understanding its solubility in aqueous and organic solvents is fundamental for its application in drug development, enzymatic studies, and other research settings. This technical guide provides a comprehensive overview of the available solubility data for **CARBAMOYL-DL-ALA-OH**, detailed experimental protocols for solubility determination, and a visualization of its role in a key enzymatic pathway.

Physicochemical Properties

N-Carbamoyl-DL-alanine is a polar molecule, a characteristic that significantly influences its solubility. The presence of a carboxylic acid group, an amide (carbamoyl) group, and the amino acid backbone contribute to its hydrophilic nature. The predicted pKa of the carbamoyl group is approximately 8-9[1]. This suggests that the charge state of the molecule, and thus its solubility in aqueous solutions, will be pH-dependent.

Solubility Data

Quantitative solubility data for **CARBAMOYL-DL-ALA-OH** in a range of solvents is not extensively documented in publicly available literature. However, based on available data and qualitative mentions in various studies, the following summary can be provided.

Quantitative Solubility Data

Solvent	Solubility	Temperature (°C)
Water	25.5 mg/mL	Not Specified

Qualitative Solubility in Organic Solvents

While precise quantitative data is limited, several sources imply at least partial solubility in certain organic solvents, often in the context of their use as reaction media.

Solvent	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	Slightly soluble to soluble
Methanol	Slightly soluble
Ethanol	Slightly soluble

It is generally expected that as a small, polar amino acid derivative, **CARBAMOYL-DL-ALA-OH** would exhibit limited solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following established methods are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

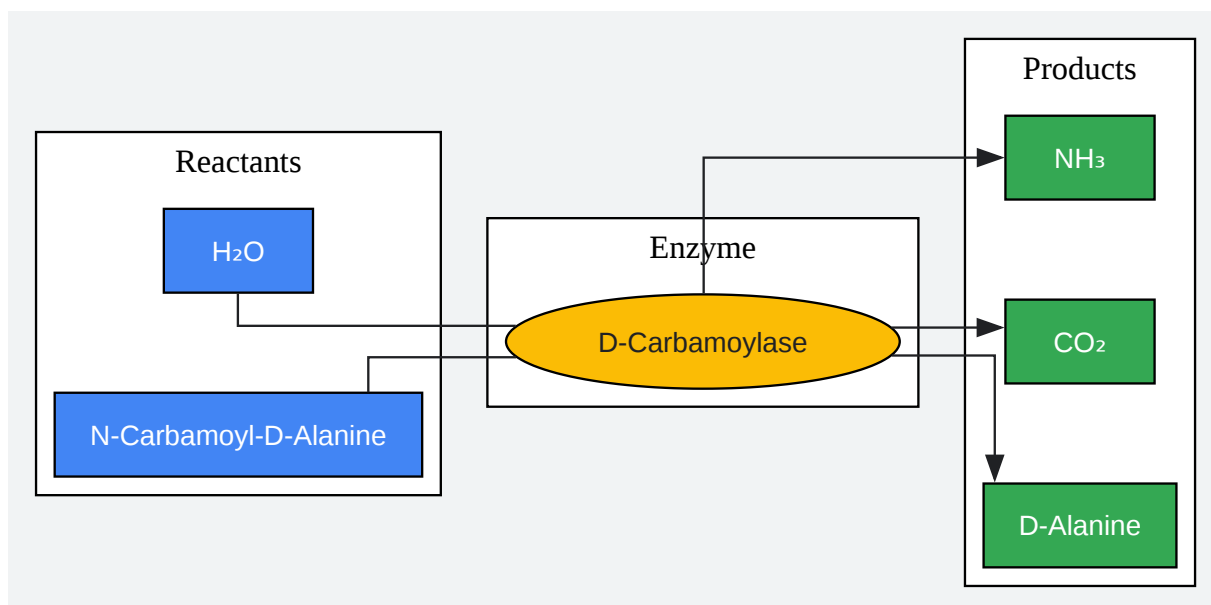
- **Preparation:** Add an excess amount of **CARBAMOYL-DL-ALA-OH** to a known volume of the desired solvent (e.g., water, phosphate buffer, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- **Equilibration:** Place the container in a constant temperature shaker or incubator. Agitate the mixture at a consistent speed for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.
- **Quantification:** Accurately dilute a sample of the clear, saturated supernatant with a suitable solvent. Determine the concentration of **CARBAMOYL-DL-ALA-OH** in the diluted sample using a validated analytical method, such as:
 - **High-Performance Liquid Chromatography (HPLC):** A highly specific and sensitive method.
 - **UV-Vis Spectroscopy:** Suitable if the compound has a chromophore and there are no interfering substances.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Can be used for quantification with an internal standard.
- **Calculation:** Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at the specified temperature.

Other Methods

- **Nephelometry:** This method measures the kinetic solubility by detecting the precipitation of a compound from a solution. It is a high-throughput method often used in early drug discovery.
- **Potentiometric Titration:** This can be used to determine the solubility of ionizable compounds as a function of pH.

Visualization of a Relevant Biological Pathway

Given that **CARBAMOYL-DL-ALA-OH** is a key substrate in certain enzymatic reactions, a diagram of the enzymatic hydrolysis of N-carbamoyl-D-alanine by D-carbamoylase is presented below. This reaction is relevant in the biotechnological production of D-amino acids.



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Figure 1: Enzymatic hydrolysis of N-Carbamoyl-D-Alanine.

Conclusion

This technical guide summarizes the currently available solubility information for **CARBAMOYL-DL-ALA-OH**. While a quantitative value for water solubility is reported, further data, particularly in organic solvents and at various temperatures, would be beneficial for the research community. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound under their specific laboratory conditions, facilitating its effective use in scientific and developmental applications.

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References

- 1. CARBAMOYL-DL-ALA-OH | 77340-50-2 | Benchchem [benchchem.com]
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